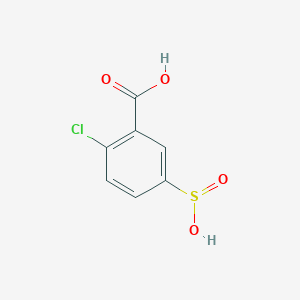
2-Chloro-5-sulfino-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-sulfino-benzoic acid is a useful research compound. Its molecular formula is C7H5ClO4S and its molecular weight is 220.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Therapeutic Properties:
2-Chloro-5-sulfino-benzoic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Its structural properties allow it to interact with specific biological targets, which can modulate cellular processes associated with disease states.
Hypolipemic Activity:
Research indicates that derivatives of this compound can act as hypolipemic agents, effectively lowering blood lipid levels. This property is particularly relevant in the treatment of hyperlipidemia and related cardiovascular diseases .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for the creation of more complex chemical entities. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Sulfonamides:
The compound is also utilized in the preparation of sulfonamide derivatives, which have broad applications in medicinal chemistry due to their antibacterial properties. The synthesis typically involves the diazotization of 2-amino-5-sulfamoylbenzoic acid, followed by further modifications to yield targeted sulfonamide compounds .
Biochemical Research
Biochemical Probes:
Due to its reactive nature, this compound is explored as a biochemical probe to study enzyme activities and cellular signaling pathways. It can inhibit specific enzymes or receptors, providing insights into their roles in various biological processes.
Case Studies:
Several studies have documented the use of this compound in experimental models:
- Anti-inflammatory Studies: In vitro assays demonstrated that derivatives of this compound can significantly reduce inflammatory markers in cell cultures.
- Cancer Research: Animal studies indicated that certain formulations containing this compound exhibited reduced tumor growth rates compared to controls.
Summary Table of Applications
Propiedades
Fórmula molecular |
C7H5ClO4S |
|---|---|
Peso molecular |
220.63 g/mol |
Nombre IUPAC |
2-chloro-5-sulfinobenzoic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) |
Clave InChI |
CTBSLETVXYDOMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













